molecular formula C20H25N3O5S2 B2600643 N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 851410-37-2

N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2600643
CAS No.: 851410-37-2
M. Wt: 451.56
InChI Key: LFUYQQUDNOZXJH-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 2-methoxyethyl group at position 3 and a methyl group at position 4. The acetamide side chain is linked to a 2,5-dimethoxyphenyl group via a sulfanyl bridge.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-12-9-15-18(30-12)19(25)23(7-8-26-2)20(22-15)29-11-17(24)21-14-10-13(27-3)5-6-16(14)28-4/h5-6,10,12H,7-9,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUYQQUDNOZXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and various thienopyrimidine derivatives. Common reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Sulfurization: Introducing sulfur atoms using reagents like thiourea or Lawesson’s reagent.

    Cyclization: Forming the thienopyrimidine ring structure under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound A : N-(2,5-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Key Differences: Aromatic Ring: 2,5-Dimethylphenyl vs. 2,5-dimethoxyphenyl in the target compound. Thienopyrimidinone Core: Ethyl and 5,6-dimethyl substituents vs. 2-methoxyethyl and 6-methyl in the target. Ring Saturation: 3,4-Dihydrothieno[2,3-d]pyrimidinone vs. fully unsaturated thieno[3,2-d]pyrimidinone.
  • Implications :
    • The dimethylphenyl group in Compound A increases lipophilicity compared to the dimethoxyphenyl group (logP difference ~0.5–1.0).
    • The ethyl substituent may reduce solubility relative to the 2-methoxyethyl group in the target compound due to lower polarity.
Compound B : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Key Differences: Core Structure: Dihydropyrimidinone vs. thienopyrimidinone. Aromatic Ring: 2,3-Dichlorophenyl (electron-withdrawing) vs. 2,5-dimethoxyphenyl (electron-donating).
  • The absence of a fused thiophene ring in Compound B may limit π-π stacking interactions compared to the target compound.
Compound C : N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
  • Key Differences: Aromatic Ring: 2-Ethyl-6-methylphenyl vs. 2,5-dimethoxyphenyl. Thienopyrimidinone Substituents: 7-Phenyl vs. 3-(2-methoxyethyl) and 6-methyl.
  • Molecular weight (403.5 g/mol) is lower than the target compound (estimated ~450–470 g/mol), suggesting differences in pharmacokinetics.

Structural and Functional Group Analysis

Parameter Target Compound Compound A Compound B Compound C
Aromatic Substituent 2,5-Dimethoxyphenyl (polar) 2,5-Dimethylphenyl (nonpolar) 2,3-Dichlorophenyl (polar) 2-Ethyl-6-methylphenyl (nonpolar)
Core Scaffold Thieno[3,2-d]pyrimidinone Thieno[2,3-d]pyrimidinone Dihydropyrimidinone Thieno[3,2-d]pyrimidinone
Key Substituents 3-(2-Methoxyethyl), 6-methyl 3-Ethyl, 5,6-dimethyl 4-Methyl 7-Phenyl
Molecular Weight (g/mol) ~450–470 (estimated) ~400–420 (estimated) 344.21 403.50
H-Bond Donors/Acceptors 1 donor, 4 acceptors (estimated) 1 donor, 4 acceptors (estimated) 2 donors, 4 acceptors 1 donor, 4 acceptors

Implications for Bioactivity and Solubility

  • Electron-Donating Groups: The target compound’s dimethoxyphenyl and 2-methoxyethyl groups enhance solubility in aqueous media compared to Compounds A and C, which feature nonpolar methyl/ethyl groups .
  • Thienopyrimidinone vs. Dihydropyrimidinone: The fused thiophene ring in the target compound and Compound C may improve binding to hydrophobic enzyme pockets compared to Compound B’s dihydropyrimidinone .
  • Steric Effects : Compound C’s 7-phenyl group could reduce membrane permeability relative to the target compound’s smaller 3-(2-methoxyethyl) substituent .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings, including case studies and data tables summarizing relevant results.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its structural complexity may contribute to diverse biological activities. The following table summarizes key structural components:

ComponentDescription
Base Structure Thieno[3,2-d]pyrimidine
Substituents 2,5-Dimethoxyphenyl, methoxyethyl, methyl groups
Functional Groups Sulfanyl and acetamide moieties

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Some derivatives have shown selective cytotoxicity against cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells .
  • Antimicrobial Properties : Certain analogs have exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values were reported as low as 8 µM for selective derivatives .
  • Fungicidal Activity : In vitro assays have revealed that related compounds possess high fungicidal activity against pathogens like Sclerotinia sclerotiorum, achieving over 90% inhibition at concentrations of 50 µg/mL .

Case Study 1: Anticancer Efficacy

A study explored the effects of a related thieno[3,2-d]pyrimidine derivative on various cancer cell lines. The results indicated that modifications on the pyrimidine ring significantly enhanced cytotoxicity against MCF-7 cells with an IC50 of approximately 3.1 µM .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial effects of methoxy-substituted derivatives against E. faecalis and S. aureus. The study found that specific substitutions increased potency, with MIC values demonstrating effective inhibition at concentrations as low as 8 µM .

The biological activities of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

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